molecular formula C7H11NO2 B8546795 1-(3-Methylisoxazol-5-yl)propan-1-ol

1-(3-Methylisoxazol-5-yl)propan-1-ol

Cat. No. B8546795
M. Wt: 141.17 g/mol
InChI Key: VOYKPHJQRFFODG-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

To a solution of 3-methylisoxazole-5-carbaldehyde (0.801 g, 7.21 mmol) in 10 mL of THF at −78° C. was added ethylmagnesium bromide (3.60 mL, 10.81 mmol) slowly. The reaction mixture was stirred at −78° C. for 2 h, then quenched with saturated aq. NH4Cl solution, and extracted with ether (3×80 mL). The combined organic layers were dried over Na2SO4 filtered and the filtrate was evaporated to provide the crude product. The crude product was purified by chromatography on silica gel, eluting with 10 to 60% EtOAc/hexane to provide the title compound. Mass Spectrum (ESI) m/z=142.2 (M+1).
Quantity
0.801 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]=[O:8])[O:4][N:3]=1.[CH2:9]([Mg]Br)[CH3:10]>C1COCC1>[CH3:1][C:2]1[CH:6]=[C:5]([CH:7]([OH:8])[CH2:9][CH3:10])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0.801 g
Type
reactant
Smiles
CC1=NOC(=C1)C=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aq. NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to provide the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 10 to 60% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NOC(=C1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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